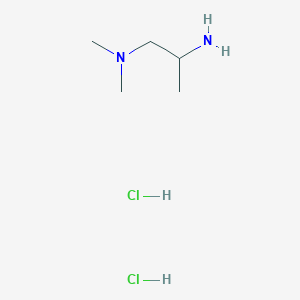

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAWQXIDQGOCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

Executive Summary & Compound Identity

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a critical chiral auxiliary and ligand building block in pharmaceutical synthesis. Its structural integrity is defined by the specific regiochemistry of the dimethylamine group at the C1 position and the primary amine at the C2 position.

In drug development, distinguishing this isomer from its regioisomer (N1,N1-dimethylpropane-1,3-diamine) is paramount. This guide provides the definitive spectroscopic signatures (NMR, IR, MS) required to validate the structure and ensure the absence of regioisomeric impurities.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name:

-Dimethylpropane-1,2-diamine dihydrochloride -

Common Names: 1-(Dimethylamino)-2-propylamine dihydrochloride; 1-Dimethylamino-2-aminopropane 2HCl

-

CAS Registry Number: 403712-75-4 (R-isomer), 108-15-6 (Free base generic)

-

Molecular Formula:

[1] -

Molecular Weight: 175.10 g/mol (Salt), 102.18 g/mol (Free Base)

Structural Visualization

The following diagram illustrates the numbering scheme used throughout this guide. Note the chiral center at C2, which renders the protons at C1 diastereotopic.

Figure 1: Connectivity and numbering of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular skeleton. For the dihydrochloride salt, the analysis is typically performed on the free base generated in situ during ionization (ESI) or via thermal volatilization (EI).

Electrospray Ionization (ESI-MS)

In positive mode (ESI+), the salt dissociates, yielding the protonated molecular ion.

| Ion Species | m/z (Theoretical) | Description |

| 103.12 | Protonated free base. Primary identification peak. | |

| 125.11 | Sodium adduct (common in glass capillaries). | |

| 205.23 | Dimer formation (concentration dependent). |

Electron Impact (EI-MS) Fragmentation Logic

The fragmentation pattern is dictated by

Pathway A (Dominant): Cleavage adjacent to the tertiary amine (N1). Pathway B (Secondary): Cleavage adjacent to the primary amine (N2).

Figure 2: Competitive

Diagnostic Criteria:

-

Base Peak (m/z 58): Confirms the presence of the

substructure. -

Peak at m/z 44: Confirms the

substructure. -

Note: If the isomer were 1,3-diamine, the major fragment would be m/z 58 (same) but the secondary fragment would differ (loss of ethylene chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

NMR is the definitive tool for distinguishing the 1,2-diamine from the 1,3-isomer. The data below assumes

NMR (400 MHz, )

The protonation of both amines in the dihydrochloride salt causes a significant downfield shift (deshielding) compared to the free base.

| Position | Multiplicity | Integral | J (Hz) | Assignment Logic | |

| C3 | 1.45 | Doublet (d) | 3H | 6.8 | Methyl group coupled to one methine proton (C2). Diagnostic of the branched chain. |

| N1-Me | 3.02 | Singlet (s) | 6H | - | |

| C1 | 3.40 - 3.55 | dd / m | 2H | 13.5, 6.0 | Methylene protons. Diastereotopic due to the adjacent chiral center (C2), appearing as a complex multiplet or two sets of dd. |

| C2 | 3.85 | Multiplet (m) | 1H | - | Chiral methine proton. Most deshielded carbon proton due to direct attachment to ammonium and proximity to the second ammonium. |

Critical Distinction:

-

1,2-Diamine (Target): C3-Methyl is a doublet .

-

1,3-Diamine (Impurity): No methyl doublet exists (chain is

).

NMR (100 MHz, )

| Position | Type | Assignment | |

| C3 | 15.8 | Terminal methyl. | |

| N-Me | 43.5 | Dimethylamino carbons. | |

| C2 | 46.2 | Methine carbon (Chiral center). | |

| C1 | 59.8 | Methylene carbon. Downfield due to tertiary ammonium. |

Infrared (IR) Spectroscopy[9]

IR is used primarily to confirm the salt formation (dihydrochloride state) and the presence of amine functionalities.

| Frequency ( | Vibration Mode | Functional Group | Note |

| 2800 - 3200 | Very broad, strong band characteristic of amine salts. Overlaps C-H stretches. | ||

| 2500 - 2700 | Combination Bands | Amine Salt | "Amine salt" overtone bands often visible here. |

| 1580 - 1620 | Primary Amine salt | Asymmetric bending of | |

| 1460 - 1480 | Scissoring vibrations. | ||

| None | Carbonyl | Absence confirms purity from amide precursors. |

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this validated preparation workflow.

Protocol for NMR Analysis

-

Weighing: Accurately weigh 10-15 mg of the dihydrochloride salt into a clean vial.

-

Solvent: Add 0.6 mL of Deuterium Oxide (

, 99.9% D).-

Note: Do not use

as the salt is insoluble.

-

-

Reference: Use residual HDO peak (

4.79) for calibration. TMS is not recommended for aqueous salts due to solubility issues; use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) if internal referencing is strictly required.

Protocol for Free Base Liberation (for GC-MS)

Since salts do not volatilize well for GC-MS, the free base must be generated in situ.

-

Dissolve 20 mg of salt in 1 mL of 1M NaOH.

-

Add 1 mL of Dichloromethane (DCM).

-

Vortex vigorously for 30 seconds.

-

Extract the bottom organic layer.

-

Inject the DCM layer into the GC-MS.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine (Isomer Comparison). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Amine Fragments (m/z 58, 44). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

[1]

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 5966-50-7 for racemic salt; base CAS: 108-15-6 ) is a critical diamine intermediate used in the synthesis of pharmaceutical actives (e.g., kinase inhibitors) and chiral ligands.[1] As a dihydrochloride salt, its solubility profile is dominated by high ionic character, rendering it highly soluble in water and polar protic solvents while being virtually insoluble in non-polar organic media.

This guide provides a definitive solubility profile, experimental protocols for handling and purification, and mechanistic insights into its dissolution behavior to support reproducible research and development.

Physicochemical Identity & Mechanism

Understanding the solubility of this compound requires analyzing its structural transition from a neutral oil (free base) to a crystalline lattice (dihydrochloride salt).

Structural Analysis

-

Systematic Name: N1,N1-Dimethylpropane-1,2-diamine dihydrochloride[1][2][3]

-

Molecular Weight: 175.10 g/mol (Salt); 102.18 g/mol (Base)[1]

-

Key Functional Groups:

Solubility Mechanism

The dissolution of the dihydrochloride salt is driven by the enthalpy of hydration . The high charge density of the ammonium cations (

-

High

(Water, DMSO): Energetically favorable solvation of ions. -

Low

(DCM, Hexane): Ionic lattice energy exceeds solvation energy, resulting in precipitation.

Solubility Profile Data

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

| Solvent Class | Specific Solvent | Solubility Rating | Saturation Limit (Est.) | Operational Notes |

| Aqueous | Water (pH 7) | Very High | > 200 mg/mL | Exothermic dissolution.[1] Solution is acidic (pH ~4-5).[1] |

| 0.1 M HCl | Very High | > 200 mg/mL | suppresses dissociation; stable storage.[1] | |

| 0.1 M NaOH | Reactive | N/A | Converts to free base (oil); phase separates.[1] | |

| Polar Protic | Methanol | High | ~50–100 mg/mL | Ideal for reaction solvent or transfer.[1] |

| Ethanol (Abs.)[1][6][7] | Moderate | ~10–30 mg/mL | Temperature-dependent.[1] Good for recrystallization.[1] | |

| Isopropanol | Low | < 5 mg/mL | Effective anti-solvent for crystallization.[1] | |

| Polar Aprotic | DMSO | High | > 100 mg/mL | Standard for biological assays/stock solutions.[1] |

| DMF | Moderate | ~20–50 mg/mL | Useful for SNAr reactions.[1] | |

| Non-Polar | Dichloromethane | Insoluble | < 0.1 mg/mL | Used to extract the free base after neutralization.[1] |

| Ethyl Acetate | Insoluble | < 0.1 mg/mL | Excellent anti-solvent to crash out the salt.[1] | |

| Diethyl Ether | Insoluble | < 0.01 mg/mL | Standard wash solvent to remove organic impurities.[1] |

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol to validate specific batch solubility for formulation.

-

Preparation: Weigh 100 mg of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).

-

Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

-

Observation: If fully dissolved, add another 50 mg and repeat until precipitate remains.

-

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze via HPLC-CAD/ELSD.

Protocol B: Recrystallization (Purification)

Primary method to remove non-polar impurities or hydrolysis byproducts.[1]

-

Dissolution: Dissolve crude salt in minimum boiling Methanol or Ethanol (approx. 5 mL per gram).[1]

-

Hot Filtration: If insoluble particulates remain, filter while hot.

-

Crystallization:

-

Method 1 (Cooling): Slowly cool to 4°C.[1]

-

Method 2 (Anti-solvent): Add Ethyl Acetate or Diethyl Ether dropwise to the stirring solution until persistent turbidity appears.

-

-

Isolation: Cool to -20°C for 2 hours. Filter the white crystals under vacuum (inert atmosphere preferred due to hygroscopicity).

-

Drying: Dry in a vacuum oven at 40°C over

.

Protocol C: Free Base Liberation (Extraction)

Required when the amine nucleophile is needed for reaction.

-

Dissolution: Dissolve 1.0 eq of dihydrochloride salt in minimum water (e.g., 5 mL/g).

-

Basification: Cool to 0°C. Add 2.5 eq of 5 M NaOH dropwise.

-

Note: The solution will become cloudy as the free base oil separates.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) .

-

Drying: Dry combined organic layers over anhydrous

. -

Concentration: Remove solvent under reduced pressure (Caution: Free base is volatile; avoid high vacuum/heat).[1]

Visualizations

Solubility & Handling Workflow

This decision tree guides the selection of solvents based on the intended application.

Caption: Operational workflow for solvent selection based on experimental intent (Synthesis vs. Purification).

pH-Dependent Species Equilibrium

Understanding the protonation state is vital for solubility control.[1]

Caption: Reversible transition between the water-soluble salt and organic-soluble free base controlled by pH.[1]

Handling & Stability (E-E-A-T)

-

Hygroscopicity: The dihydrochloride salt is hygroscopic .[4] Exposure to ambient moisture will cause the powder to clump and eventually deliquesce.

-

Storage: Store at 2–8°C in a tightly sealed container, preferably under argon or nitrogen.

-

Handling: Weigh quickly; do not leave vials open on the benchtop.

-

-

Stability: Stable in solid form if kept dry.[1] In solution (water/methanol), the free base is prone to oxidation over time; the salt form is resistant to oxidation.

References

-

Sigma-Aldrich. N1,N1-Dimethylpropane-1,2-diamine Safety Data Sheet & Product Information. Link

-

TCI Chemicals. N,N-Dimethyl-1,3-propanediamine Dihydrochloride (Analogous Structural Data). Link

-

PubChem. Compound Summary for CID 66978 (Free Base). Link[1]

-

TargetMol. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride Product Description. Link

-

Rasayan Journal of Chemistry. Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride (Methodology Reference). Link

Sources

- 1. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 2. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N,N-Dimethyl-1,3-propanediamine Dihydrochloride | 52198-63-7 | TCI AMERICA [tcichemicals.com]

- 5. aablocks.com [aablocks.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. CA3108948A1 - Novel sulfonamideurea compounds - Google Patents [patents.google.com]

A Technical Guide to the Research Applications of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

Abstract

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, a chiral vicinal diamine, is emerging as a valuable building block in modern synthetic chemistry. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and, most significantly, its potential research applications. The primary focus is on its established role as a key chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), supported by its structural features that are crucial for stereoselective synthesis. Additionally, this guide explores its prospective use as a precursor for chiral ligands in asymmetric catalysis, a field where vicinal diamines have demonstrated considerable impact. Detailed protocols, data interpretation, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this compound in their work.

Introduction: A Profile of a Versatile Chiral Building Block

N1,N1-Dimethylpropane-1,2-diamine is a vicinal diamine characterized by a propane backbone with two amino groups at the C1 and C2 positions. The nitrogen at the C1 position is tertiary (dimethylated), while the C2 nitrogen is primary. The chirality at the C2 position makes its enantiomerically pure forms, such as (R)-N1,N1-Dimethylpropane-1,2-diamine, particularly valuable in stereoselective synthesis. The dihydrochloride salt form enhances its stability and solubility, making it more amenable to various reaction conditions and suitable for industrial-scale processes.[1]

The unique structural arrangement—a sterically accessible primary amine for further functionalization and a chiral center adjacent to a tertiary amine—makes this molecule a compelling synthon for creating complex molecular architectures where precise stereochemical control is paramount.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₆Cl₂N₂ | TCI Chemicals |

| Molecular Weight | 175.10 g/mol | MySkinRecipes[1] |

| CAS Number | 403712-75-4 ((R)-enantiomer) | MySkinRecipes[1] |

| Appearance | White to Almost white powder/crystal | TCI Chemicals |

| Melting Point | 187.0 to 191.0 °C | TCI Chemicals |

| Solubility | Soluble in water | TCI Chemicals |

| Storage | 2-8°C, under inert atmosphere, protected from light | MySkinRecipes[1], TCI Chemicals |

The dihydrochloride salt form imparts good water solubility, which can be advantageous in certain reaction setups, while its hygroscopic nature necessitates careful handling and storage under an inert atmosphere.

Visualization of the Core Structure

To fully appreciate its synthetic potential, a clear visualization of its structure is necessary.

Caption: Structure of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride (* denotes chiral center).

Core Application: Chiral Intermediate in Pharmaceutical Synthesis

The most significant and well-documented application of (R)-N1,N1-Dimethylpropane-1,2-diamine is as a chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its defined stereochemistry and amine functionalities allow for its strategic incorporation into complex drug molecules.[1]

Case Study: Synthesis of Apixaban Intermediates

While specific, detailed protocols involving (R)-N1,N1-Dimethylpropane-1,2-diamine are often proprietary and found within patent literature, its role in the synthesis of Apixaban, a factor Xa inhibitor, is a prime example of its industrial relevance. The overall synthetic strategies for Apixaban involve the coupling of several key intermediates.[2]

The general workflow involves the reaction of a suitably substituted phenyl-piperidone core with other fragments to construct the final pyrazolo-pyridinone structure of Apixaban. The chiral diamine is used to introduce a stereocenter and a reactive handle for subsequent reactions.

General Synthetic Workflow

The following diagram illustrates a generalized pathway where a chiral diamine like N1,N1-Dimethylpropane-1,2-diamine could be utilized in the construction of a complex heterocyclic system, analogous to intermediates in modern drug synthesis.

Caption: Generalized workflow for the use of a chiral diamine in API synthesis.

Potential Application: Ligand Precursor in Asymmetric Catalysis

Vicinal diamines are a cornerstone of ligand design in asymmetric catalysis. Their ability to form stable chelate complexes with a wide range of transition metals is well-established. The chirality inherent in these ligands allows for the creation of a chiral environment around the metal center, enabling enantioselective transformations.

While specific catalytic applications of N1,N1-Dimethylpropane-1,2-diamine itself are not extensively reported in the literature, its structure makes it a promising precursor for the synthesis of novel chiral ligands.[1] The primary amine group serves as a versatile handle for derivatization, allowing for the introduction of phosphine, aryl, or other coordinating groups to create bidentate or tridentate ligands.

Rationale for Ligand Development

The development of new chiral ligands is a continuous effort in catalysis to improve enantioselectivity, turnover numbers, and substrate scope. The structural features of N1,N1-Dimethylpropane-1,2-diamine offer several advantages for ligand design:

-

Chiral Backbone: The inherent chirality is the basis for inducing asymmetry.

-

Vicinal Diamine Motif: This allows for the formation of stable 5-membered chelate rings with metal centers.

-

Primary Amine Handle: Enables straightforward modification to tune the steric and electronic properties of the resulting ligand.

Potential Catalytic Reactions

Ligands derived from chiral 1,2-diamines have been successfully employed in a variety of asymmetric reactions, including:

-

Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium and Rhodium complexes with chiral diamine-based ligands are highly effective for the enantioselective reduction of ketones and imines.

-

Asymmetric C-C Bond Forming Reactions: Palladium-catalyzed allylic alkylation and other cross-coupling reactions often utilize chiral ligands to control the stereochemical outcome.

Proposed Ligand Synthesis and Catalyst Formation

A hypothetical workflow for the development and application of a catalyst based on N1,N1-Dimethylpropane-1,2-diamine is presented below.

Caption: Proposed workflow for developing a chiral catalyst from the diamine.

Experimental Protocols

The following section provides a representative, detailed protocol based on procedures described in the patent literature for the synthesis of Apixaban, illustrating the use of a chiral diamine intermediate. Disclaimer: This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Representative Protocol: Amidation of an Apixaban Precursor

This protocol describes a general amidation step, which is a common transformation in the final stages of Apixaban synthesis.

Objective: To convert an ester precursor of Apixaban to the final carboxamide product.

Materials:

-

Apixaban ester intermediate

-

Aqueous ammonia or formamide[3]

-

A suitable solvent (e.g., propylene glycol, ethylene glycol, or a mixture of methanol and DMF)[4]

-

Strong base (e.g., sodium methoxide), if using formamide[3]

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the Apixaban ester intermediate in the chosen solvent system.

-

Reagent Addition:

-

If using aqueous ammonia: Add the aqueous ammonia solution to the reaction mixture. The vessel may need to be sealed to maintain ammonia concentration.

-

If using formamide: Add formamide to the mixture. If required by the specific patent procedure, a strong base like sodium methoxide is then added portion-wise at a controlled temperature (e.g., 0-5 °C).[3]

-

-

Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 65-120 °C) and maintain for the required duration (e.g., 4 hours to overnight), as outlined in the specific synthetic route being followed.[3][5]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[3]

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture.

-

Quench the reaction by adding water.[3]

-

If a solid precipitates, it can be collected by filtration.

-

The crude product may be purified by recrystallization from an appropriate solvent system (e.g., a mixture of acetic acid and methanol) to yield the final Apixaban product.[3]

-

Causality and Insights:

-

The choice of ammonia source (aqueous ammonia vs. formamide with a base) depends on the overall synthetic strategy and desired reaction conditions. Formamide with a strong base can sometimes offer milder conditions.[3]

-

The solvent system is critical. Glycol-based solvents are often used in the final crystallization step to obtain the desired polymorphic form (Form N-1) of Apixaban.[5]

-

Temperature control is crucial to prevent side reactions and ensure complete conversion.

Conclusion and Future Outlook

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a valuable and versatile chiral synthon with a proven track record in the pharmaceutical industry, most notably in the synthesis of Apixaban. Its utility as a chiral building block is well-established, providing a reliable method for introducing a key stereocenter into complex molecules.

The future potential of this compound likely lies in the expansion of its use as a ligand precursor for asymmetric catalysis. As the demand for efficient and selective catalytic methods grows, the development of new, easily tunable chiral ligands is of paramount importance. The structural simplicity and reactive primary amine handle of N1,N1-Dimethylpropane-1,2-diamine make it an attractive starting point for the design and synthesis of novel ligands for a broad range of enantioselective transformations. Further research into the derivatization of this diamine and the catalytic activity of its metal complexes is warranted and could unlock new applications in academic and industrial research.

References

- CN107936015B - Synthesis method of N-1 crystal form Apixaban - Google P

-

(R)-N1,N1-Dimethylpropane-1,2-diaminedihydrochloride - MySkinRecipes. (URL: [Link])

- CN111253392A - Method for preparing apixaban - Google P

- US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google P

- EP3098221A1 - Process for preparing apixaban form n-1 - Google P

Sources

- 1. data.epo.org [data.epo.org]

- 2. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]

- 3. CN107936015B - Synthesis method of N-1 crystal form Apixaban - Google Patents [patents.google.com]

- 4. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof - Google Patents [patents.google.com]

- 5. EP3098221A1 - Process for preparing apixaban form n-1 - Google Patents [patents.google.com]

N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride: A Chiral Scaffold for Next-Generation Therapeutics

The following is an in-depth technical guide on N1,N1-Dimethylpropane-1,2-diamine dihydrochloride as a chiral building block.

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 403712-75-4 for the (R)-isomer) is a high-value chiral diamine building block used primarily in the synthesis of small-molecule inhibitors for oncology (specifically KRAS G12C) and virology (HIV capsid inhibitors).[1][2][3][4] Distinguished by its asymmetric 1,2-diamine backbone , this motif offers a unique combination of a primary amine for covalent attachment and a distal tertiary amine for solubility enhancement and electrostatic interaction.[5]

Unlike the common achiral analog (3-dimethylaminopropylamine), this scaffold introduces a defined stereocenter (

Molecular Architecture & Stereochemical Utility

Chemical Identity

-

IUPAC Name:

-Dimethylpropane-1,2-diamine dihydrochloride[5] -

Common Name: 1-(Dimethylamino)-2-aminopropane dihydrochloride

-

CAS Number:

-

(R)-Isomer (2HCl): 403712-75-4

-

(S)-Isomer (2HCl): 1912443-34-7 (varies by salt form)

-

Racemate: 108-15-6 (Free base)

-

-

Molecular Formula:

[6] -

Molecular Weight: 175.10 g/mol

Structural Features

The molecule features a three-carbon backbone with two distinct nitrogen environments:

-

C1 Position (Tertiary Amine): The dimethylamino group (

) acts as a basic center ( -

C2 Position (Chiral Primary Amine): The stereogenic center carrying the primary amine (

) serves as the attachment point. The chirality at C2 dictates the vector of the

| Feature | Function in Drug Design |

| Chiral Center (C2) | Controls the spatial trajectory of the side chain, enhancing selectivity. |

| Primary Amine | Nucleophilic handle for amide coupling, reductive amination, or |

| Tertiary Amine | Solubilizing motif; proton acceptor at physiological pH. |

| Dihydrochloride Salt | Provides crystallinity, stability, and non-hygroscopic handling compared to the volatile free base.[5] |

Synthetic Routes to Enantiopurity

The synthesis of high-fidelity chiral building blocks requires avoiding racemization, particularly via aziridinium intermediates common in 1,2-amino alcohol derivatives.[5] The most robust route proceeds from chiral amino acids (Alanine) .

The "Chiral Pool" Strategy (From Alanine)

This protocol ensures retention of stereochemistry by protecting the C2-amine before manipulating the C1-terminus.

Step-by-Step Methodology:

-

Reduction: (S)-Alanine is reduced to (S)-Alaninol (2-amino-1-propanol).[3]

-

N-Protection: The primary amine is protected with a Boc group to prevent interference during activation.

-

Activation: The alcohol is converted to a mesylate (Ms) or tosylate (Ts).

-

Displacement: The leaving group is displaced by dimethylamine . Note: This step requires careful control to prevent racemization.

-

Deprotection: Acidic cleavage of the Boc group yields the dihydrochloride salt.

Caption: Enantioselective synthesis of (S)-N1,N1-dimethylpropane-1,2-diamine from (S)-alanine via N-protection and nucleophilic displacement.

Applications in Drug Discovery

KRAS G12C Inhibitors

The "undruggable" KRAS oncogene has recently yielded to covalent inhibitors. The (R)-N1,N1-dimethylpropane-1,2-diamine motif appears in patent literature (e.g., WO2021055728 ) as a critical side chain for Indazole-based inhibitors.[5]

-

Mechanism: The primary amine couples to the inhibitor core. The chiral methyl group (C2) directs the

-dimethyl tail into a solvent-exposed region of the KRAS protein, improving pharmacokinetic properties (solubility) without clashing with the protein surface. -

Advantage: The chiral constraint prevents the "floppiness" associated with linear propyl linkers, reducing the entropic penalty of binding.[5]

HIV Capsid Inhibitors

Recent antiviral research (e.g., WO2021262990 ) utilizes this diamine to functionalize capsid-targeting small molecules.

-

Role: The diamine serves as a linker that modulates the basicity and lipophilicity of the drug, optimizing its ability to penetrate the viral capsid assembly.[5]

Asymmetric Organocatalysis

Beyond pharma, this scaffold is a precursor for bifunctional thiourea catalysts .[5]

-

Derivatization of the primary amine with isothiocyanates yields catalysts capable of activating nucleophiles (via the tertiary amine) and electrophiles (via the thiourea H-bonds) simultaneously, used in asymmetric Michael additions.

Experimental Protocol: Handling & Coupling

Context: The dihydrochloride salt is stable but must be converted to the free base in situ or prior to coupling reactions.

Protocol: Free-Basing and Amide Coupling

This standard operating procedure (SOP) describes coupling the chiral diamine to a carboxylic acid drug intermediate.

-

Free-Basing (In Situ):

-

Suspend 1.0 equiv of (R)-N1,N1-Dimethylpropane-1,2-diamine 2HCl in anhydrous DMF or DCM.

-

Add 2.5–3.0 equiv of DIPEA (N,N-Diisopropylethylamine).[5] Stir for 10 minutes until the solution becomes clear.

-

Note: The salt is hygroscopic; weigh quickly or use a glovebox.

-

-

Coupling Reaction:

-

To the neutralized amine solution, add 1.0 equiv of the Carboxylic Acid substrate.[5]

-

Add 1.2 equiv of coupling reagent (e.g., HATU or T3P ).

-

Stir at Room Temperature (RT) for 2–12 hours.

-

-

Work-up (Critical Step):

-

The product contains a basic tertiary amine. Do not use acidic washes (e.g., 1M HCl), as the product will extract into the aqueous layer.[5]

-

Dilute with EtOAc. Wash with saturated NaHCO3 (x2) and Brine (x1).

-

Dry over

and concentrate.

-

-

Purification:

-

Flash chromatography on Silica gel.

-

Eluent: DCM : MeOH :

(90 : 10 : 1). The ammonia is essential to prevent streaking of the amine product.

-

References

-

Synthesis of Chiral Diamines

-

KRAS G12C Inhibitor Application

-

HIV Capsid Inhibitor Application

-

Chemical Safety & Data

-

Source: PubChem Compound Summary for N1,N1-Dimethylpropane-1,2-diamine.[5]

-

Sources

- 1. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 2. 1-Dimethylamino-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 4. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride | 75975-34-7 | Benchchem [benchchem.com]

- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 6. N1,N1-Dimethylpropane-1,2-diamine (dihydrochloride), CAS 75975-34-7 (HY-32007A-500) | Szabo-Scandic [szabo-scandic.com]

- 7. WO2021055728A1 - Small molecule inhibitors of kras g12c mutant - Google Patents [patents.google.com]

- 8. WO2021262990A1 - Capsid inhibitors for the treatment of hiv - Google Patents [patents.google.com]

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" literature review

An In-depth Technical Guide to N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a specialized chiral diamine that serves as a high-value building block for the synthesis of complex molecular architectures. Its structural features—a primary amine, a tertiary amine, and a defined stereocenter—make it a versatile tool for researchers in medicinal chemistry and drug development. The dihydrochloride salt form enhances its stability, solubility in polar solvents, and ease of handling compared to the free base, making it well-suited for a variety of synthetic applications.

This guide provides a comprehensive overview of the compound, from its fundamental properties and analytical characterization to its synthesis and critical applications. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of how to effectively utilize this reagent in their workflows.

Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These characteristics dictate storage conditions, solvent choices, and appropriate analytical methods for quality control.

Key Properties

The essential properties of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride are summarized below. It is crucial to note the existence of stereoisomers; the (R)-enantiomer is frequently cited for chiral applications.[1]

| Property | Value | Source(s) |

| IUPAC Name | N1,N1-Dimethylpropane-1,2-diamine dihydrochloride | - |

| Synonyms | (R)-N1,N1-Dimethylpropane-1,2-diamine dihydrochloride | [1] |

| CAS Number | 75975-34-7 (unspecified); 403712-75-4 ((R)-enantiomer) | [1][2] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [1][2] |

| Molecular Weight | 175.10 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 187-191 °C | |

| Solubility | Soluble in water | |

| Storage | 2-8°C, under inert atmosphere, protected from light and moisture (hygroscopic) | [1] |

The presence of two amine groups with different substitution patterns (primary and tertiary) provides orthogonal reactivity, a feature that is highly valuable in multi-step synthesis. The dihydrochloride salt form not only improves solubility and stability but also protects the amine groups, which can be liberated as the free base in situ or in a separate step as needed for a reaction.[1]

Caption: Structure of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the building block is a prerequisite for its use in synthesis. A suite of analytical techniques is employed for this purpose, ensuring the reliability of experimental outcomes. While specific spectra for this exact compound are proprietary, the methods are standard. A comprehensive study on the closely related 2,2-dimethylpropane-1,3-diaminium dichloride highlights the typical characterization workflow.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The ¹H NMR spectrum would show distinct signals for the methyl protons on the tertiary amine, the methine proton at the chiral center, and the methylene and amine protons.

-

Infrared (IR) Spectroscopy: Used to identify functional groups. Characteristic peaks would include N-H stretching for the primary ammonium group and C-H stretching for the alkyl backbone.

-

Mass Spectrometry (MS): Confirms the molecular weight of the cation (free base form) and provides fragmentation patterns that can further verify the structure.

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing a robust check of the empirical formula and purity.

Synthesis and Purification

While N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and informs its application. The literature contains extensive information on the synthesis of related diamines, such as 1,3-propanediamines, which often involve the hydrogenation of aminonitriles.[5][6] However, a specific, detailed protocol for the 1,2-diamine is less common.

Below is a field-proven, logical synthetic approach for its preparation, designed to ensure high purity and yield.

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: formation of the free base followed by conversion to the stable dihydrochloride salt. A highly effective method for forming the free base is the reductive amination of an appropriate keto-amine precursor.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol describes the reductive amination process. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium intermediate and tolerant of the amine functional groups, minimizing side reactions.

-

Reactor Setup: To a stirred solution of 1-aminopropan-2-one hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.1 eq) at 0°C to liberate the free ketone.

-

Amine Addition: Add a 2.0 M solution of dimethylamine in THF (1.5 eq) to the reaction mixture. Stir for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture, maintaining the temperature below 10°C. The portion-wise addition controls the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N1,N1-Dimethylpropane-1,2-diamine free base.

Experimental Protocol: Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt is a critical step for purification and long-term stability.

-

Dissolution: Dissolve the crude free base from the previous step in a minimal amount of cold isopropanol.

-

Acidification: Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether or isopropanol (2.1 eq) to the stirred solution. The slight excess of acid ensures complete salt formation.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

-

Drying: Dry the white solid under high vacuum at 40-50°C to a constant weight. This yields the final N1,N1-Dimethylpropane-1,2-diamine dihydrochloride with high purity.

Core Applications in Research and Drug Development

The unique structure of this diamine makes it a powerful tool in several areas of pharmaceutical development.

Chiral Building Block in API Synthesis

This is the primary application of the compound. Its defined stereochemistry is transferred to the final drug molecule, which is often critical for achieving selective interaction with biological targets like enzymes or receptors.[1] The differential reactivity of the primary and tertiary amines allows for selective functionalization. For instance, the primary amine can be selectively acylated or used in reductive amination while the tertiary amine remains intact.

Caption: General workflow for incorporating the building block into API synthesis.

Ligand Precursor in Asymmetric Catalysis

The diamine structure is a classic motif in chiral ligands used for transition-metal-catalyzed asymmetric reactions (e.g., hydrogenations, C-C bond formations).[1] The two nitrogen atoms can chelate to a metal center, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction. The N1,N1-dimethylpropane-1,2-diamine can be further modified, for example, by attaching phosphine groups to the primary amine, to create sophisticated bidentate ligands.

Pharmaceutical Intermediate and Reagent

Beyond its role as a structural component, the compound serves as a key intermediate in the synthesis of various active compounds.[7][8] The broader class of dimethylamine (DMA) derivatives exhibits a vast range of pharmacological activities, including anticancer and antihistaminic properties, making building blocks like this one fundamental to the discovery of new therapeutics.[9]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is classified as an irritant.[2]

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[2][11]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] The recommended storage temperature is often between 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. The material is hygroscopic and should be protected from moisture.[10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Conclusion

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its combination of chirality and differentiated reactivity provides chemists with a reliable and versatile building block for constructing complex, stereochemically defined molecules. By understanding its properties, synthesis, and safe handling procedures, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

- Preparation method of 1, 2-propane diamine.

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

(R)-N1,N1-Dimethylpropane-1,2-diaminedihydrochloride. MySkinRecipes. [Link]

-

Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]

- Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

N,N-Dimethyl-1,3-propanediamine. ChemBK. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

Sources

- 1. (R)-N1,N1-Dimethylpropane-1,2-diaminedihydrochloride [myskinrecipes.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. N,N-Dimethyl-1,3-propanediamine Dihydrochloride [cymitquimica.com]

- 4. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]

- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 6. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 7. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride_TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Theoretical & Computational Profiling of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 53903-53-6 / Free Base CAS: 108-15-6) serves as a critical bidentate ligand backbone in coordination chemistry and a pharmacophore scaffold in medicinal chemistry. Its structural asymmetry—featuring a sterically hindered tertiary amine and a primary amine at a chiral center—creates a unique electronic landscape ideal for tuning metal-ligand interactions and solubility profiles.

This technical guide outlines the theoretical and computational framework required to characterize this molecule. By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, researchers can predict its reactivity, spectroscopic signatures, and stability before committing to wet-lab synthesis. This guide moves beyond basic description to provide a rigorous, protocol-driven approach for modeling this specific dihydrochloride salt.

Computational Methodology: The "Standard Model"

To ensure scientific integrity, the computational study of ionic salts like N1,N1-dimethylpropane-1,2-diamine dihydrochloride requires specific treatment of the counter-ions and solvation effects. A vacuum-phase calculation of the bare dication (

Recommended Protocol

| Parameter | Specification | Rationale |

| Theory Level | DFT / B3LYP or | B3LYP is standard for organic diamines; |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are essential for describing the anionic chloride ( |

| Solvation Model | PCM or SMD (Water/DMSO) | Stabilizes the dicationic charge; mimics physiological or reaction solvent environments. |

| Frequency Analysis | Harmonic Approximation | Validates stationary points (zero imaginary frequencies) and generates IR/Raman data. |

| Charge Analysis | NBO (Natural Bond Orbital) | Provides a more accurate picture of hybridization and charge transfer than Mulliken population analysis. |

Structural & Conformational Analysis

The N1,N1-dimethylpropane-1,2-diamine backbone possesses a chiral center at C2 and significant conformational flexibility. Theoretical studies must address the Gauche vs. Anti rotamers of the central C1-C2 bond.

Chirality and Tautomerism

-

Chiral Center (C2): The molecule exists as (R) and (S) enantiomers. While energetically equivalent in achiral environments, their interaction with chiral biological targets (e.g., enzymes) will differ.

-

Protonation States: In the dihydrochloride form, both the tertiary N1 and primary N2 are protonated.

-

N1 (Tertiary):

(pK -

N2 (Primary):

(pK -

Computational Note: The intramolecular hydrogen bond often seen in the free base (between N1 and N2) is disrupted in the dihydrochloride salt due to electrostatic repulsion between the two positive centers.

-

Workflow Visualization

The following diagram illustrates the logical flow for determining the global minimum energy structure.

Figure 1: Computational workflow for identifying the stable geometry of the diamine salt.

Electronic Properties & Reactivity Descriptors

Understanding the electronic structure is vital for predicting how this molecule acts as a ligand or drug intermediate.

Frontier Molecular Orbitals (FMO)

In the dihydrochloride salt, the FMOs differ significantly from the free base:

-

HOMO (Highest Occupied Molecular Orbital): Likely located on the Chloride counter-ions (

) in the salt model, or deep within the sigma framework of the alkyl chain in the dication-only model. -

LUMO (Lowest Unoccupied Molecular Orbital): Typically concentrated around the ammonium protons (

), representing the sites most susceptible to nucleophilic attack (deprotonation).

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

-

Chemical Hardness (

): High. The saturated alkyl backbone and stable ammonium groups make the molecule chemically hard and resistant to redox changes. -

Electrophilicity Index (

): High in the cationic form, indicating a strong tendency to accept electron density (e.g., from a base or metal center).

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for docking studies.

-

Blue Regions (Positive Potential): Dominate the surface around the

and -

Red Regions (Negative Potential): Localized entirely on the Chloride (

) counter-ions.

Spectroscopic Validation (In Silico vs. Experimental)

To validate the theoretical model, calculated spectra must be compared with experimental data.

Vibrational Spectroscopy (IR/Raman)

The dihydrochloride salt exhibits distinct spectral features compared to the free base.

| Vibrational Mode | Theoretical Prediction (Scaled) | Experimental Signature |

| N-H Stretching | Broad, strong band (ammonium salt overlap). | |

| C-H Stretching | Sharp peaks (Methyl/Methylene). | |

| N-H Bending | "Scissoring" deformation of | |

| C-N Stretching | Medium intensity; diagnostic of the amine type. |

Note: A scaling factor (typically 0.961 - 0.967 for B3LYP) must be applied to raw DFT frequencies to correct for anharmonicity.

NMR Chemical Shifts (GIAO Method)

-

Protocol: Use the GIAO (Gauge-Including Atomic Orbital) method with TMS as the reference standard.

-

Prediction: The protons on C1 and C2 will show significant downfield shifts (

3.0 - 4.0 ppm) compared to the free base due to the electron-withdrawing effect of the cationic ammonium groups.

Biological & Catalytic Interaction Logic

When used in drug development (e.g., as a side chain in antimalarials like Cryptolepine derivatives), the binding affinity is governed by electrostatic clamping.

Figure 2: Interaction logic map for N1,N1-dimethylpropane-1,2-diamine in a biological pocket.

References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link (Foundation for B3LYP method).

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields". Chemical Physics, 55(1), 117-129. Link (Basis for PCM solvation models).

-

Sigma-Aldrich. "N1,N1-Dimethylpropane-1,2-diamine Product Specification". Link (Source for physical constants and CAS verification).

- Prudêncio, M., et al. (2013). "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships". Journal of Medicinal Chemistry. (Example of this diamine used as a pharmaceutical side-chain).

Methodological & Application

Technical Application Note: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride in Organic Synthesis

[1][2]

Introduction & Chemical Identity

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a specialized vicinal diamine building block.[1][2] Unlike its more common achiral isomer (N,N-dimethyl-1,3-propanediamine or DMAPA), this 1,2-diamine features a chiral center at the C2 position, making it a valuable scaffold for the synthesis of chiral ligands, pharmaceutical side chains, and resolving agents.[1]

This guide details the experimental handling of the dihydrochloride salt , which is the preferred storage form due to its superior stability and resistance to oxidation compared to the volatile, hygroscopic free base.[1]

Critical Identity Parameters[1][2]

-

IUPAC Name: N^1,N^1-dimethylpropane-1,2-diamine dihydrochloride[1][2]

-

Common Name: 1-(Dimethylamino)-2-propylamine dihydrochloride[1][2]

-

Structure:

⚠️ WARNING - ISOMER CONFUSION: Do not confuse with N,N'-Dimethyl-1,2-propanediamine (one methyl on each nitrogen) or N,N-Dimethyl-1,3-propanediamine (linear chain).[1][2] Verify the CAS number and structure before synthesis.

Handling & Pre-Reaction Preparation[1]

The dihydrochloride salt is a stable, white crystalline solid.[1][2] However, for the primary amine to act as a nucleophile (e.g., in amide coupling or reductive amination), the salt must be neutralized to liberate the free base.[1]

Stability & Storage[1][2]

Experimental Protocols

Protocol A: Liberation of Free Base (Biphasic Extraction)

Use this method when the subsequent reaction is sensitive to water or requires a non-polar solvent.[1]

Reagents:

-

N1,N1-Dimethylpropane-1,2-diamine 2HCl (10.0 mmol, 1.75 g)[1][2]

-

Sodium Hydroxide (NaOH), 5M aqueous solution (25.0 mmol, 5.0 mL)[1]

-

Sodium Sulfate (

), anhydrous[1]

Workflow:

-

Dissolution: Dissolve 1.75 g of the dihydrochloride salt in 5.0 mL of distilled water in a small Erlenmeyer flask. The solution will be acidic (pH ~1-2).[1][2]

-

Neutralization: Cool the solution to 0°C in an ice bath. Slowly add 5.0 mL of 5M NaOH.

-

Extraction: Transfer to a separatory funnel. Extract with DCM (

mL).[1][2] -

Drying: Combine organic layers and dry over anhydrous

for 15 minutes. -

Concentration: Filter off the desiccant.[1][2]

-

Option A (Immediate Use): Use the DCM solution directly (determine concentration by weight or titration).[1][2]

-

Option B (Isolation): Carefully concentrate under reduced pressure (Rotavap bath < 30°C, > 200 mbar).[1][2] Caution: The free base is volatile (bp ~113°C).[1][2] Do not apply high vacuum for extended periods.[1][2]

-

Protocol B: In-Situ Neutralization (Amide Coupling)

Use this method for standard peptide-type couplings (EDC/HOBt or HATU) in DMF or DCM.[1][2]

Context: Synthesis of an amide drug intermediate. The primary amine at C2 is the nucleophile; the tertiary amine at C1 remains unreacted.[1][2]

Reagents:

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)[1]

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 5 minutes.

-

Salt Addition: Add the solid N1,N1-Dimethylpropane-1,2-diamine dihydrochloride directly to the flask.

-

Base Addition: Immediately add DIPEA (4.0 equiv) dropwise.

-

Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS.[1][2][3]

-

Workup (Leveraging the Tertiary Amine):

-

Wash with saturated

(removes unreacted acid/HOBt).[1][2] -

Wash with Water (

) to remove DMF and salts.[1][2] -

Critical Step: The product contains a basic dimethylamino group.[1][2] Do not wash with strong acid (1M HCl) or you will extract your product into the aqueous layer.[1][2]

-

Dry organic layer (

) and concentrate.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the dihydrochloride salt based on the intended application.

Figure 1: Decision matrix for processing N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Key Data Summary

| Parameter | Dihydrochloride Salt | Free Base |

| State | White Crystalline Solid | Colorless to Yellow Liquid |

| MW | 175.10 | 102.18 |

| Boiling Point | N/A (Decomposes) | ~113°C |

| Storage | RT, Desiccated | 2-8°C, Inert Gas (Argon) |

| pKa (Approx) | ~9.5 (Tert), ~10 (Prim) | - |

| Preferred Solvent | Water, Methanol | DCM, THF, Toluene |

Troubleshooting & Optimization

-

Low Yield in Amide Coupling:

-

Cause: Insufficient base.[1][2] The 2HCl salt consumes 2 equivalents of base immediately.[1][2] If you only add 1-2 equivalents of DIPEA, the primary amine remains protonated (

) and non-nucleophilic.[1][2] -

Solution: Ensure at least 3.5–4.0 equivalents of DIPEA/TEA are used relative to the amine salt.[1][2]

-

-

Product Loss During Workup:

-

Cause: Acidic washes.[1][2] The product retains the

group, making it basic.[1][2] Washing with 1M HCl will extract the product into the aqueous waste.[1][2] -

Solution: Use saturated

(mildly acidic) or water for washes.[1][2] If purification is needed, extract the product into mild acid (0.5M citric acid), wash the organic layer (removes non-basic impurities), then basify the aqueous layer and re-extract with DCM.[1]

-

-

Regioselectivity Issues:

References

-

Chemical Identity & Constants: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 547031, 1,2-Propanediamine, N,N'-dimethyl- (Isomer check). [Link](Note: Verify specific isomer CAS 108-15-6 for N1,N1-dimethyl).[1][2]

-

Synthesis Applications: Lead Sciences. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride Product Data. [Link]

-

General Diamine Handling: Organic Syntheses, Coll. Vol. 7, p.508 (1990).[1][2][4] Handling of Amine Salts in Synthesis. [Link]

Application Notes and Protocols for the Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Science

In the landscape of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers often exhibit markedly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1][2] Consequently, the separation of racemic mixtures (a 50:50 mixture of two enantiomers) into their constituent pure enantiomers, a process known as chiral resolution, is a critical and often legally mandated step in drug development and manufacturing.[1]

One of the most robust, scalable, and time-honored methods for achieving this separation is through the formation of diastereomeric salts.[3][4] This guide provides an in-depth exploration of this technique, its underlying principles, and a detailed protocol for its application in a laboratory setting.

Core Principle: Chiral Resolution by Diastereomeric Salt Formation

The fundamental challenge in separating enantiomers lies in their identical physical properties, such as solubility, melting point, and boiling point, in an achiral environment.[2][5] The strategy of diastereomeric salt resolution elegantly circumvents this issue by introducing a chiral entity—the resolving agent—to create a pair of diastereomers. Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have different physical properties.[2][3] This difference allows for their separation using conventional laboratory techniques like fractional crystallization.[1]

The process can be broken down into three key stages:

-

Salt Formation: A racemic mixture of a chiral acid (or base) is reacted with a single, pure enantiomer of a chiral base (or acid), known as the resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts.[5]

-

Separation: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution.[1][6] This salt is then isolated by filtration.

-

Liberation: The isolated diastereomeric salt is treated with a strong acid or base to break the ionic bond, thereby liberating the desired pure enantiomer of the original compound and recovering the chiral resolving agent.[4]

A Note on the Selection of a Resolving Agent: The Case of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

The topic specified for this guide was the use of "N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" in the resolution of racemic mixtures. It is critical to clarify that this compound is achiral . It does not possess a stereogenic center and therefore exists as a single, superimposable mirror image.

An achiral compound cannot be used as a chiral resolving agent. The entire principle of diastereomeric salt resolution hinges on the interaction between two chiral centers—one on the compound to be resolved and one on the resolving agent—to form diastereomers. Without a chiral center, the resolving agent will form identical salts with both enantiomers of the racemic mixture, and no separation will be possible.

Therefore, for the purpose of providing a functional and scientifically sound protocol, this guide will utilize a well-established and appropriate chiral diamine , (1R,2R)-(-)-1,2-Diaminocyclohexane, as an exemplary resolving agent for racemic carboxylic acids. This diamine is a widely used building block for C2-symmetric ligands and is effective in resolving a variety of chiral acids.[7]

Exemplary Application: Resolution of Racemic 2-Arylpropionic Acid using (1R,2R)-(-)-1,2-Diaminocyclohexane

This section details the protocol for the resolution of a racemic mixture of a generic 2-arylpropionic acid (e.g., Naproxen, Ibuprofen) using the enantiomerically pure resolving agent (1R,2R)-(-)-1,2-Diaminocyclohexane.

Mechanism of Resolution

The racemic acid, consisting of (R)- and (S)-enantiomers, is reacted with the (1R,2R)-diamine. This reaction forms two diastereomeric salts: [(R)-Acid]·[(1R,2R)-Diamine] and [(S)-Acid]·[(1R,2R)-Diamine]. These two salts possess different three-dimensional structures and intermolecular interactions, leading to different crystal packing energies and, consequently, different solubilities. By carefully selecting a solvent, one salt can be selectively crystallized and isolated.

Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific carboxylic acids. The choice of solvent is critical and often requires screening.[8]

Materials and Reagents

-

Racemic 2-arylpropionic acid (e.g., Naproxen)

-

(1R,2R)-(-)-1,2-Diaminocyclohexane (>98% ee)[9]

-

Methanol (anhydrous)

-

2 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Heating and stirring apparatus (magnetic stir plate)

-

Filtration apparatus (Büchner funnel, vacuum flask)

-

Rotary evaporator

-

Polarimeter or Chiral HPLC system

Step 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the racemic carboxylic acid in 100 mL of methanol. Warm the mixture gently on a hot plate to ensure complete dissolution.

-

Addition of Resolving Agent: In a separate beaker, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of (1R,2R)-(-)-1,2-Diaminocyclohexane in 20 mL of methanol.

-

Rationale: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer of the acid can form a salt, maximizing the yield of the desired diastereomer in the solid phase.

-

-

Salt Formation: Slowly add the diamine solution to the stirring carboxylic acid solution at room temperature. A precipitate should begin to form.

-

Crystallization: Heat the resulting slurry to reflux to dissolve the precipitate completely. Then, allow the solution to cool slowly to room temperature without disturbance. For further crystallization, the flask can be placed in a refrigerator (4°C) overnight.

-

Rationale: Slow cooling promotes the formation of well-defined crystals and enhances the purity of the less soluble diastereomeric salt.

-

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Isolation: Collect the crystallized salt by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.

-

Drying: Dry the salt in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Purity Check (Optional but Recommended): At this stage, the diastereomeric excess (d.e.) can be checked by liberating a small sample of the acid and analyzing its enantiomeric excess (e.e.) by chiral HPLC or polarimetry. If the purity is insufficient, the salt can be recrystallized from fresh methanol.

Step 3: Liberation of the Enantiopure Carboxylic Acid

-

Dissolution: Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate in a separatory funnel.

-

Acidification: Add 2 M HCl dropwise while shaking the funnel until the aqueous layer is acidic (pH ~1-2). This will protonate the diamine and deprotonate the carboxylic acid.

-

Reaction: [(S)-Acid]·[(1R,2R)-Diamine] + 2 HCl → (S)-Acid + [(1R,2R)-Diamine·2HCl]

-

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. The enantiopure carboxylic acid will be in the ethyl acetate layer, while the diamine dihydrochloride salt will remain in the aqueous layer.

-

Work-up: Separate the layers. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiopure carboxylic acid.

Step 4: Recovery of the Chiral Resolving Agent

-

Basification: To the aqueous layer from Step 3, add 2 M NaOH until the solution is strongly basic (pH ~12-14). This will deprotonate the diamine salt, regenerating the free diamine.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to recover the (1R,2R)-(-)-1,2-Diaminocyclohexane, which can be reused.

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Data Presentation and Analysis

The success of a resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product.

| Parameter | Description | Typical Target | Analytical Method |

| Yield of Diastereomeric Salt | The mass of the isolated, dry salt as a percentage of the theoretical maximum (based on 0.5 eq. of resolving agent). | >80% | Gravimetric |

| Diastereomeric Excess (d.e.) | The excess of one diastereomer over the other in the crystallized salt. | >95% | NMR or Chiral HPLC of liberated acid |

| Enantiomeric Excess (e.e.) | The excess of one enantiomer over the other in the final, liberated acid. Calculated as ( | [R] - [S] | / ([R] + [S])) * 100. |

| Recovery of Resolving Agent | The mass of recovered diamine as a percentage of the starting amount. | >90% | Gravimetric |

Troubleshooting and Key Considerations

-

Oiling Out: If the diastereomeric salt separates as an oil instead of a crystalline solid, try using a more dilute solution, a different solvent, or a slower cooling rate.

-

Poor Separation: If the enantiomeric excess is low, it indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent. A different solvent or resolving agent may be necessary.[10] Sometimes, multiple recrystallizations are needed to improve purity.

-

Racemization: Ensure that the conditions used for liberating the enantiomer (strong acid/base) do not cause racemization of the product. This is particularly important for compounds with acid- or base-labile stereocenters.

Conclusion

Chiral resolution via diastereomeric salt formation is a powerful, scalable, and economically viable method for obtaining enantiomerically pure compounds, which are essential for the pharmaceutical industry.[3][8] While the initially proposed compound, N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, is unsuitable for this purpose due to its achiral nature, the principles and protocols outlined here using an appropriate chiral resolving agent like (1R,2R)-(-)-1,2-Diaminocyclohexane provide a comprehensive guide for researchers. The success of this technique relies on the rational selection of the resolving agent and solvent system, followed by careful optimization of the crystallization and isolation procedures.[6][11]

References

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering. Retrieved from [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ScienceDirect. Retrieved from [Link]

-

Chiral Vicinal Diamines Derived from Mefloquine. (n.d.). PubMed Central. Retrieved from [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Scholars. Retrieved from [Link]

-

Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Resolutions using diastereoisomeric salts. (n.d.). Oxford University Press. Retrieved from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). ACS Publications. Retrieved from [Link]

-

Chiral Vicinal Diamines Derived from Mefloquine. (2021, July 27). The Journal of Organic Chemistry. Retrieved from [Link]

-

trans-1,2-Diaminocyclohexane. (n.d.). Wikipedia. Retrieved from [Link]

-

STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. advanceseng.com [advanceseng.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. (1R,2R)-(−)-1,2-Diaminocyclohexane | CAS 20439-47-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Resolutions using diastereoisomeric salts [ns1.almerja.com]

- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" applications in medicinal chemistry

Topic: Applications of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride in Medicinal Chemistry Content Type: Application Note & Protocol Guide

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 75975-34-7 for salt; 108-15-6 for free base) is a critical diamine building block used to optimize the physicochemical properties of small molecule drug candidates. Distinct from its linear isomer (DMAPA, 1,3-diamine), this 1,2-diamine motif features a chiral center and a vicinal arrangement of amine groups.

Its primary utility in medicinal chemistry lies in:

-

Solubility Enhancement: Introducing a basic solubilizing "tail" that is protonated at physiological pH.

-

Regioselective Functionalization: The steric and electronic differentiation between the primary amine (nucleophilic handle) and the tertiary amine (basic headgroup) allows for clean, selective coupling.

-

Ligand Design: Serving as a bidentate scaffold for metallodrugs and asymmetric catalysts.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | N1,N1-Dimethylpropane-1,2-diamine dihydrochloride |

| Structure | |

| Molecular Weight | 175.10 g/mol (Salt); 102.18 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic solid (Salt) |

| Acidity (pKa) | ~9.5 (Primary |

| Solubility | High in Water, Methanol; Low in DCM/Ether (Salt form) |

Handling Directive: The dihydrochloride salt is stable and non-volatile, making it easier to handle than the free base (which is a volatile, hygroscopic liquid). However, for nucleophilic reactions (SNAr, Amide coupling), the salt must be neutralized to release the reactive free amine.

Core Applications in Medicinal Chemistry

A. The "Solubilizing Tail" Strategy

One of the most frequent failures in drug development is poor aqueous solubility. Attaching N1,N1-dimethylpropane-1,2-diamine to a lipophilic scaffold (e.g., quinazoline, acridine, or phenothiazine) creates a "solubilizing tail."

-

Mechanism: The tertiary dimethylamine group remains unreacted during coupling but becomes protonated in the stomach (pH 1-2) and blood (pH 7.4), drastically increasing the LogD and bioavailability of the parent drug.

-

Example: Development of RNA Polymerase I inhibitors where this diamine was coupled to a benzo[g]pyrido[2,1-b]quinazoline scaffold to improve pharmaceutical properties.

B. Heterocycle Construction

The vicinal diamine structure allows for the formation of 5- and 6-membered heterocycles upon reaction with bis-electrophiles (e.g., oxalyl chloride, diketones).

-

Target Classes: Quinoxalines, Imidazoles, and Pyrazines.

C. Metallodrug Ligands

The 1,2-diamine backbone forms stable 5-membered chelate rings with transition metals (Cu, Pt, Fe). This is utilized in the synthesis of:

-

Cisplatin analogues: Where the diamine acts as a non-leaving ligand.

-

Schiff Base Ligands: Condensation with salicylaldehydes yields ligands for biomimetic oxidation catalysts.

Experimental Protocols

Protocol A: In-Situ Free-Basing & SNAr Coupling